molecular formula C10H19NO2 B2370476 4-Amino-3-cyclohexylbutanoic acid CAS No. 72733-86-9

4-Amino-3-cyclohexylbutanoic acid

Cat. No.: B2370476
CAS No.: 72733-86-9
M. Wt: 185.267
InChI Key: COWRXQGSKBKNDU-UHFFFAOYSA-N
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Description

4-Amino-3-cyclohexylbutanoic acid is a versatile small molecule scaffold with the molecular formula C10H19NO2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Amino-3-cyclohexylbutanoic acid involves the amidomalonate synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. The alkylated product is then hydrolyzed and decarboxylated to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale amidomalonate synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclohexylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amino acids, amides, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-cyclohexylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The exact pathways and targets vary based on its application and the specific derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities and chemical reactivity .

Properties

IUPAC Name

4-amino-3-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWRXQGSKBKNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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